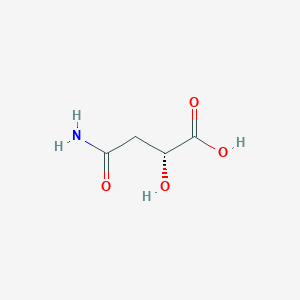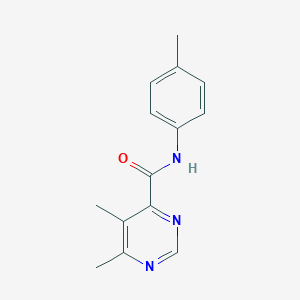![molecular formula C14H16N2O3 B2919498 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile CAS No. 2034487-94-8](/img/structure/B2919498.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile” is a compound that contains a 1,4-dioxaspiro[4.5]decan-8-one moiety . This moiety is a bifunctional synthetic intermediate and has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structures related to "2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile" have been synthesized and characterized for various applications. For instance, Canpolat and Kaya (2004) detailed the synthesis and characterization of vic-dioxime ligands containing the 1,3-dioxolane ring, which are precursors for metal complexes with potential utility in materials science and catalysis Canpolat & Kaya, 2004. Additionally, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate used in organic chemicals, pharmaceutical intermediates, and insecticides, showcases the compound's versatility in chemical synthesis Zhang Feng-bao, 2006.
Pharmacological Potential
Research into aza-analogues of furamidine highlights the potential pharmacological applications of related compounds. Ismail et al. (2003) synthesized and evaluated the antiprotozoal activity of these analogues, demonstrating significant in vitro and in vivo activity against Trypanosoma and Plasmodium species Ismail et al., 2003.
Materials Science and Environmental Applications
Further research extends into the environmental sector, with studies on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations Masunaga, Takasuga, & Nakanishi, 2001. This work emphasizes the importance of monitoring and managing hazardous compounds in agricultural products.
Wirkmechanismus
Target of Action
The primary targets of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile are TYK2/JAK1 . These are key enzymes involved in the signaling pathways of various cytokines and growth factors .
Mode of Action
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile interacts with its targets by inhibiting the kinase activity of TYK2/JAK1 . This inhibition disrupts the signaling pathways regulated by these enzymes, leading to changes in the expression of related genes .
Biochemical Pathways
The compound affects the TYK2/JAK1-regulated pathways . These pathways play crucial roles in immune response and inflammation . The downstream effects include changes in the formation of Th1, Th2, and Th17 cells .
Result of Action
The molecular and cellular effects of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile’s action include the regulation of the expression of related TYK2/JAK1-regulated genes and changes in the formation of Th1, Th2, and Th17 cells . These changes result in an excellent anti-inflammatory effect .
Eigenschaften
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-11-2-1-7-16-13(11)19-12-3-5-14(6-4-12)17-8-9-18-14/h1-2,7,12H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYLLAQELJJTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=C(C=CC=N3)C#N)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

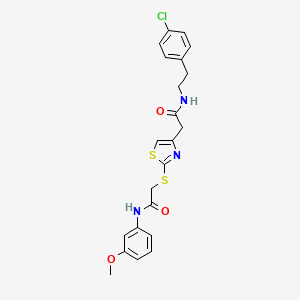
![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)
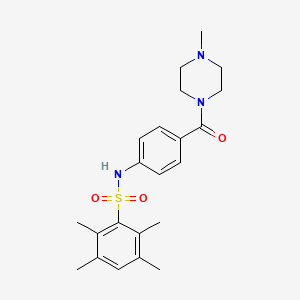
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)
![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)
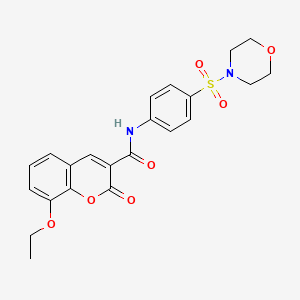
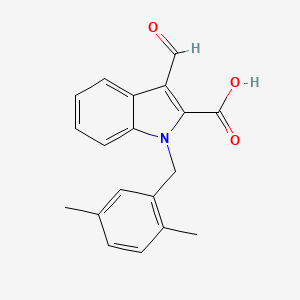

![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)
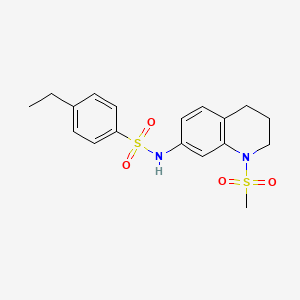
![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)
